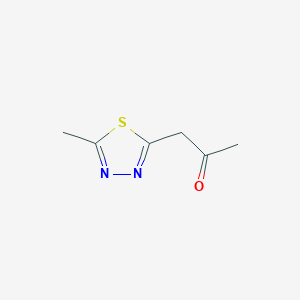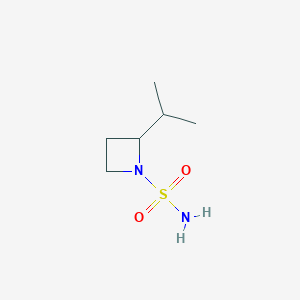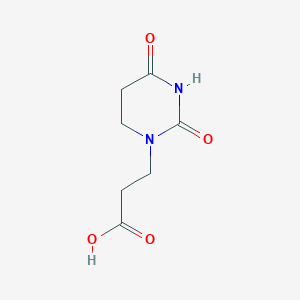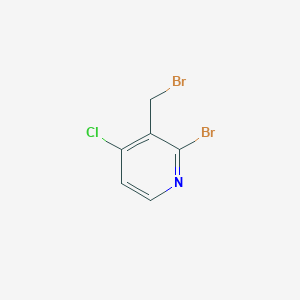
1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one (MTDP) is an organic compound that has been used in various scientific fields for numerous different applications. MTDP is a colorless to light yellow crystalline solid with a boiling point of 118-120°C and a melting point of 67-68°C. It has a molecular weight of 134.2 g/mol and a density of 1.2 g/cm3. MTDP is a highly reactive compound and can be used in a variety of chemical reactions.
Wirkmechanismus
1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one is believed to act as a catalyst in a variety of chemical reactions. It is thought to act by forming a reactive intermediate, which is then able to react with other molecules to form the desired product. This mechanism of action is known as the Schotten-Baumann reaction.
Biochemical and Physiological Effects
1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one has been shown to have anti-inflammatory and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one in lab experiments is its high reactivity, which allows for the rapid synthesis of a variety of organic compounds. Additionally, 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one is a relatively inexpensive reagent, which makes it an attractive option for laboratory use. However, 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one is highly reactive and can be hazardous if not handled properly. It is also a volatile compound, and care must be taken to ensure that it is not exposed to high temperatures or open flames.
Zukünftige Richtungen
In the future, 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one could be used to develop new pharmaceuticals, such as anti-cancer agents and antiviral agents. It could also be used to study the biochemical processes involved in the development of diseases, such as cancer and Alzheimer’s disease. Additionally, 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one could be used in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleosides. Finally, 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one could be used to study the mechanisms of drug action, such as enzyme kinetics and protein folding.
Synthesemethoden
1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one can be synthesized by a number of methods, including the reaction of an aldehyde with an amine in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction is known as the Schotten-Baumann reaction. Another method of synthesizing 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one is the reaction of a nitrile with an aldehyde in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction is known as the Curtius rearrangement.
Wissenschaftliche Forschungsanwendungen
1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one has been used in a variety of scientific research applications, including the synthesis of organic compounds, the development of new pharmaceuticals, and the study of biochemical processes. 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one can be used as a reagent in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleosides. 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one has also been used in the development of new pharmaceuticals, such as antifungal and anti-inflammatory agents. In addition, 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one has been used to study biochemical processes such as enzyme kinetics and protein folding.
Eigenschaften
IUPAC Name |
1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4(9)3-6-8-7-5(2)10-6/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRWQAIFDACOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole](/img/structure/B6601719.png)



![2-chloro-N-[(4-ethoxyphenyl)methyl]acetamide](/img/structure/B6601738.png)
![rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6601742.png)

![7-fluoro-1H,2H,3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B6601753.png)

![3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B6601762.png)


